molecular formula C8H9NO3 B13608339 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid

Cat. No.: B13608339
M. Wt: 167.16 g/mol
InChI Key: CTHAVSAMPIPFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid typically involves the reaction of 4-methylpyridine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-methylpyridine with glyoxylic acid: This step is usually performed in an aqueous medium at a temperature of around 0°C to 5°C.

    Isolation and purification: The product is then isolated and purified using standard techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-2-(4-methylpyridin-3-yl)acetic acid, while reduction may produce 2-hydroxy-2-(4-methylpyridin-3-yl)ethanol.

Scientific Research Applications

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(3-methylpyridin-2-yl)acetic acid: This compound is structurally similar but has the methyl group in a different position on the pyridine ring.

    2-Hydroxy-2-(pyridin-3-yl)acetic acid: Lacks the methyl group, making it less hydrophobic and potentially altering its reactivity and binding properties.

Uniqueness

2-Hydroxy-2-(4-methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical properties and biological activity. This structural feature can affect its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2-hydroxy-2-(4-methylpyridin-3-yl)acetic acid

InChI

InChI=1S/C8H9NO3/c1-5-2-3-9-4-6(5)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12)

InChI Key

CTHAVSAMPIPFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.